2-((2,4-Dimethylphenyl)thio)aniline
Overview
Description
2-((2,4-Dimethylphenyl)thio)aniline is an organic compound with the molecular formula C14H15NS. It is characterized by the presence of a thioether linkage between a 2,4-dimethylphenyl group and an aniline moiety. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dimethylphenyl)thio)aniline typically involves the reaction of 2,4-dimethylbenzenethiol with aniline derivatives under specific conditions. One common method involves the use of a palladium catalyst in a coupling reaction. For example, 2,4-dimethylbenzenethiol can be reacted with aniline in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dimethylphenyl)thio)aniline undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-((2,4-Dimethylphenyl)thio)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2,4-Dimethylphenyl)thio)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The thioether linkage and the aromatic rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-Dimethylphenyl)thio)benzenamine
- 2-((2,4-Dimethylphenyl)thio)phenol
- 2-((2,4-Dimethylphenyl)thio)benzaldehyde
Uniqueness
2-((2,4-Dimethylphenyl)thio)aniline is unique due to its specific structural features, such as the thioether linkage and the presence of both methyl groups on the phenyl ring
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)sulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHMYQKFVFJZDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651401 | |
Record name | 2-[(2,4-Dimethylphenyl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019453-85-0 | |
Record name | 2-[(2,4-Dimethylphenyl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2,4-dimethylphenyl)sulfanyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the different synthetic routes reported for producing 2-((2,4-dimethylphenyl)thio)aniline?
A1: Several synthetic approaches have been explored for this compound production:
Q2: What are the advantages of the transition-metal-free synthesis of this compound described in one of the research papers?
A: The transition-metal-free synthesis utilizing bis(2,4-dimethyl)iodonium bromide offers several benefits: []
Q3: Why is the development of efficient synthetic routes for this compound important in the pharmaceutical industry?
A: this compound serves as a critical building block in the synthesis of Vortioxetine [, ], a medication used to treat major depressive disorder (MDD) []. Developing efficient and cost-effective production methods for this intermediate directly impacts the availability and affordability of Vortioxetine. Improved synthetic routes contribute to sustainable manufacturing practices and potentially reduce the cost of essential medications.
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